Nafamostat mesylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Antiviral Properties:

- COVID-19: Studies suggest NM may inhibit the SARS-CoV-2 virus by blocking its entry into human cells. However, clinical trials are ongoing to determine its efficacy and safety for COVID-19 treatment. Source:

- Other Viruses: Research is exploring NM's potential against various viruses, including Zika, dengue, and influenza. However, more studies are needed to confirm its effectiveness and mechanisms of action. Source:

Anti-inflammatory Effects:

- Pancreatitis: NM is approved in some countries to treat acute pancreatitis due to its ability to suppress inflammatory pathways. Source:

- Other Inflammatory Conditions: Research is investigating NM's potential in inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease. However, more clinical trials are needed to assess its efficacy and safety in these contexts. Source:

Cancer Research:

- Tumor Growth and Metastasis: Studies suggest NM may inhibit tumor growth and metastasis in various cancers. However, the mechanisms and effectiveness in humans remain under investigation. Source:

- Combination Therapies: Research is exploring NM's potential to enhance the efficacy of other cancer treatments. However, more studies are needed to determine its safety and optimal use in combination therapies. Source:

Other Applications:

- Blood Coagulation: NM's anticoagulant properties are being investigated for various applications, including preventing blood clots during surgery and managing blood disorders. Source:

- Neurodegenerative Diseases: Preliminary research suggests NM may have neuroprotective effects in Alzheimer's disease and other neurodegenerative conditions. However, more studies are needed to confirm these findings and understand the underlying mechanisms. Source:

Nafamostat mesylate is a synthetic serine protease inhibitor that plays a significant role in various therapeutic applications. Its primary function is to inhibit serine proteases involved in the coagulation and fibrinolytic systems, including thrombin, factor Xa, and factor XIIa. This compound was first developed in Japan and has been utilized primarily as an anticoagulant during hemodialysis and for treating conditions such as acute pancreatitis and disseminated intravascular coagulation. Nafamostat mesylate is often formulated with hydrochloric acid due to its basic properties, which enhances its solubility and stability .

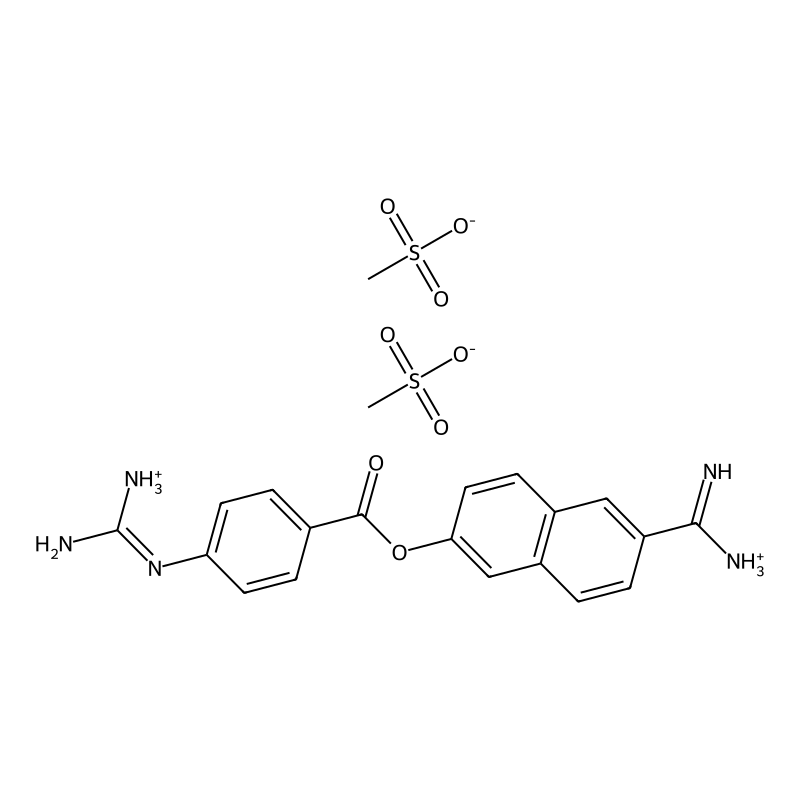

The chemical structure of nafamostat mesylate can be represented by the formula C21H25N5O8S2, with a molecular weight of approximately 539.58 g/mol. It is characterized by its unique ability to interact with multiple biological pathways, making it a versatile agent in clinical settings .

- Anticoagulant Effect: Nafamostat mesylate inhibits blood clotting by interfering with the activation cascade of coagulation factors, primarily targeting thrombin, a serine protease essential for clot formation.

- Antiviral Effect: The mechanism for nafamostat mesylate's antiviral activity is still under investigation. However, it's believed to block the viral entry process by inhibiting the host cell proteases required for viral cell attachment and fusion [].

- Other Mechanisms: Nafamostat mesylate might exert its anti-inflammatory and anticancer effects through various mechanisms, including modulating immune response and inducing apoptosis (programmed cell death) in cancer cells [, ].

- Toxicity: Nafamostat mesylate is generally well-tolerated, but side effects like bleeding and gastrointestinal upset can occur [].

- Other Hazards: No data available on flammability or specific reactivity hazards.

Please Note:

- The information on synthesis is limited due to proprietary restrictions.

- The mechanisms for antiviral and anticancer effects are still under investigation.

The primary metabolic pathway for nafamostat involves hydrolysis by hepatic carboxyesterase, resulting in the formation of p-guanidinobenzoic acid and 6-amidino-2-naphthol, both of which are inactive protease inhibitors . These metabolites are renally excreted, indicating that the elimination pathway is predominantly renal.

Nafamostat mesylate exhibits diverse biological activities beyond its anticoagulant properties. It has been shown to:

- Inhibit inflammatory responses: Nafamostat reduces nitric oxide production and decreases levels of pro-inflammatory cytokines such as interleukin-6 and interleukin-8 in cultured human cells .

- Provide neuroprotective effects: Studies suggest that it may protect against ischemia-induced brain injury by modulating antithrombin activity .

- Reduce proteolytic activity: By inhibiting serine proteases involved in fibrinogen conversion to fibrin, nafamostat plays a crucial role in managing blood coagulation during surgical procedures .

The synthesis of nafamostat mesylate involves several key steps:

- Formation of the core structure: The initial step typically includes the reaction of 6-hydroxy-2-naphthamidine with p-guanidinobenzoic acid.

- Mesylation: The compound is then treated with methanesulfonic acid to form nafamostat mesylate.

- Purification: The final product undergoes purification processes such as recrystallization or chromatography to ensure high purity levels suitable for pharmaceutical use.

These methods highlight the importance of controlling reaction conditions to achieve optimal yields and purity .

Nafamostat mesylate has several clinical applications:

- Anticoagulant therapy: It is widely used during hemodialysis to prevent clot formation.

- Treatment of pancreatitis: The compound helps manage symptoms associated with acute pancreatitis by inhibiting excessive proteolytic activity.

- Management of disseminated intravascular coagulation: Nafamostat is effective in controlling this serious condition by modulating coagulation pathways.

- Research applications: It is also being studied for potential use in treating various inflammatory conditions due to its anti-inflammatory properties .

Nafamostat mesylate interacts with several biological systems, influencing various pathways:

- Serine Proteases: It inhibits multiple serine proteases involved in coagulation and inflammation.

- Kallikrein-Kinin System: By inhibiting components of this system, nafamostat can modulate blood pressure and vascular permeability.

- Complement System: Its action on complement proteins suggests potential applications in managing autoimmune disorders .

Studies have also indicated possible adverse effects, including anaphylactic reactions during administration, emphasizing the need for careful monitoring when used clinically .

Several compounds share structural or functional similarities with nafamostat mesylate. Here are some notable examples:

| Compound Name | Type | Key Characteristics |

|---|---|---|

| Aprotinin | Serine Protease Inhibitor | Used primarily for surgical bleeding control; less selective than nafamostat. |

| Tranexamic Acid | Antifibrinolytic | Primarily inhibits plasminogen activation; used in bleeding disorders but has different mechanisms. |

| Rivaroxaban | Direct Factor Xa Inhibitor | Selectively inhibits factor Xa; used as an anticoagulant but differs significantly from nafamostat's broader inhibition profile. |

Uniqueness of Nafamostat Mesylate

Nafamostat mesylate stands out due to its ability to inhibit multiple serine proteases across various systems (coagulation, fibrinolytic, kallikrein-kinin), making it particularly versatile compared to other inhibitors that often target specific pathways or enzymes. Its rapid action and short half-life (approximately 8 minutes) allow for precise control during medical procedures, which is advantageous over longer-acting anticoagulants .

Serine Protease Inhibition Spectrum and Selectivity Profiles

Nafamostat mesylate demonstrates nanomolar to picomolar affinity for diverse serine proteases, with a pronounced selectivity for human mast cell tryptase. Kinetic studies reveal competitive inhibition patterns, where nafamostat’s guanidinobenzoyl group occupies the protease substrate-binding pocket [6]. The drug’s selectivity profile is characterized by a 1,000-fold greater potency against tryptase (Ki = 95.3 pM) compared to gabexate mesilate [7], alongside significant activity against thrombin (IC50 = 9.3–17.8 µM) [5] and factor Xa (IC50 = 100 nM) [8].

Table 1: Key Serine Protease Targets of Nafamostat Mesylate

| Protease | Inhibition Constant | Biological System | Source |

|---|---|---|---|

| Mast cell tryptase | 95.3 pM (Ki) | Allergic inflammation | [3] [7] |

| Thrombin | 9.3–17.8 µM (IC50) | Coagulation cascade | [1] [5] |

| Factor Xa | 100 nM (IC50) | Coagulation cascade | [8] |

| Urokinase (uPA) | Covalent modification | Cancer metastasis | [6] |

| Kallikrein-1 | Not reported | Kallikrein-kinin system | [1] |

This broad inhibitory spectrum stems from nafamostat’s structural flexibility—the 6-amidino-2-naphthol moiety enables π-π stacking interactions with aromatic residues in protease active sites, while the guanidine group forms salt bridges with aspartate or glutamate residues [6]. Molecular dynamics simulations confirm stable binding conformations in tryptase’s tetrahedral catalytic pocket, explaining its exceptional selectivity [7].

Modulation of Coagulation Cascade Pathways (Factors Xa, XIIa, Thrombin)

Nafamostat exerts multidirectional effects on coagulation through simultaneous inhibition of intrinsic and extrinsic pathways. It suppresses factor XIIa-mediated initiation of contact activation (IC50 = 1.0 × 10⁻⁷ M) [8], interrupting the intrinsic pathway before factor XI activation. The drug’s anti-thrombin activity (IC50 = 9.3 µM) [5] directly prevents fibrinogen cleavage and platelet activation via protease-activated receptor 1 (PAR1) [5].

Table 2: Coagulation Factor Inhibition by Nafamostat Mesylate

| Coagulation Factor | Mechanism | Physiological Impact | Source |

|---|---|---|---|

| Factor Xa | Competitive inhibition | Reduced prothrombin activation | [1] [8] |

| Factor XIIa | Active site blockade | Decreased contact system activation | [1] [8] |

| Thrombin | PAR1 signaling suppression | Inhibited platelet aggregation | [1] [5] |

Factor Xa inhibition occurs through a two-step mechanism: initial reversible binding followed by slow conformational changes that stabilize the enzyme-inhibitor complex [8]. This dual-phase inhibition explains nafamostat’s prolonged anticoagulant effects despite rapid plasma clearance. In platelet studies, 50 µM nafamostat completely suppresses thrombin-induced glycoprotein IIb/IIIa activation, abolishing fibrinogen crosslinking [5].

Interaction with Kallikrein-Kinin System Components

The drug’s inhibition of plasma kallikrein (Ki not quantified) [1] disrupts bradykinin generation, a key mediator of inflammatory vasodilation and vascular permeability. By preventing high-molecular-weight kininogen cleavage, nafamostat reduces bradykinin-induced nitric oxide production and interleukin-6/8 release in human trophoblasts [1]. This mechanism proves particularly relevant in hereditary angioedema models, where uncontrolled kallikrein activity drives pathological edema.

Crystallographic evidence shows nafamostat’s 4-guanidinobenzoic acid metabolite occupying kallikrein’s S1 pocket, with hydrogen bonds to Ser195 and His57 of the catalytic triad [6]. The intact naphthol group further stabilizes this interaction through hydrophobic contacts with Trp215, explaining sustained kallikrein inhibition even after hepatic hydrolysis [6].

Complement System Regulation Through C1 Esterase Inhibition

Though direct evidence of C1 esterase inhibition remains unspecified in available studies, nafamostat’s broad anti-complement activity likely involves interference with C1 complex formation. The drug reduces C3a and C5a generation in LPS-challenged models, correlating with decreased neutrophil chemotaxis and mast cell degranulation [1]. Molecular modeling suggests the naphthol group may sterically hinder C1r/C1s serine protease domains, preventing initiation of the classical complement pathway [6].

Key Complement Effects:

- Suppression of C3 convertase assembly via factor D inhibition [1]

- Reduced anaphylatoxin production through C5 convertase blockade [4]

- Downregulation of complement receptor expression on leukocytes [4]

These actions collectively attenuate complement-mediated tissue damage in acute pancreatitis and disseminated intravascular coagulation [8].

PAR (Protease-Activated Receptor) Signaling Interference

Nafamostat’s anti-thrombin activity directly impacts PAR1 signaling by preventing receptor cleavage at Arg41-Ser42 [5]. This inhibition alters downstream G-protein coupling—specifically reducing Gα12/13-mediated Rho activation—which normally induces cytoskeletal changes in platelets and endothelial cells [5]. In bronchial smooth muscle, nafamostat suppresses PAR2-dependent IL-6 production through tryptase inhibition, breaking the protease-receptor signaling loop that perpetuates airway inflammation [4].

PAR Modulation Mechanisms:

- Competitive Substrate Mimicry: The drug’s arginine-like guanidine group mimics PAR cleavage sequences [6].

- Allosteric Effects: Binding to exosites on thrombin alters protease orientation relative to PAR1 [5].

- Receptor Internalization: Prolonged inhibition accelerates PAR2 lysosomal degradation in airway epithelia [4].

In cancer models, nafamostat’s hydrolysis product 6-amidino-2-naphthol (6A2N) covalently modifies uPA’s Ser195, blocking PAR4-mediated tumor cell invasion [6]. This dual inhibition of both protease and receptor underscores nafamostat’s potential in metastatic disease.

Nuclear Factor Kappa B Pathway Suppression in Cancer Cell Survival

Nafamostat mesylate demonstrates potent antitumor effects primarily through comprehensive suppression of the nuclear factor kappa B pathway, a critical transcriptional regulator governing cancer cell survival and therapeutic resistance [1] [2]. The canonical nuclear factor kappa B signaling pathway consists of heterodimers including p50 and p65 subunits that normally exist in an inactive cytoplasmic state through binding with inhibitor of kappa B proteins [3]. Upon cellular stress or therapeutic intervention, the inhibitor of kappa B kinase complex becomes activated, leading to inhibitor of kappa B alpha phosphorylation and subsequent nuclear factor kappa B nuclear translocation [1] [3].

Nafamostat mesylate specifically targets this pathway by inhibiting inhibitor of kappa B alpha phosphorylation in both dose-dependent and time-dependent manners across multiple cancer types [1] [2] [3]. In pancreatic cancer cell lines including Panc-1, MIA PaCa-2, and AsPC-1, nafamostat mesylate administration at concentrations of 80 micrograms per milliliter effectively suppressed nuclear factor kappa B DNA-binding activity while simultaneously reducing phosphorylated inhibitor of kappa B alpha expression [1] [4]. This mechanistic action prevents nuclear factor kappa B dimers from translocating to the nucleus, thereby blocking transcription of survival-promoting genes [1] [3].

The downstream consequences of nuclear factor kappa B pathway suppression by nafamostat mesylate include significant reductions in key oncogenic factors. Studies demonstrate that nafamostat mesylate treatment leads to decreased expression of vascular endothelial growth factor, matrix metalloproteinase-9, and intercellular adhesion molecule-1, all of which are nuclear factor kappa B-regulated genes essential for cancer progression [1] [5]. In colorectal cancer models using HCT116 and SW1116 cell lines, nafamostat mesylate at 100 micromolar concentrations not only inhibited inhibitor of kappa B alpha phosphorylation but also suppressed inhibitor of kappa B kinase alpha and beta activation, demonstrating comprehensive pathway blockade [6] [7].

Gallbladder cancer cells NOZ and OCUG-1 exhibited constitutive nuclear factor kappa B activation that was potentiated by radiotherapy, creating therapeutic resistance [3]. Nafamostat mesylate administration at 40-80 micrograms per milliliter concentrations successfully suppressed both basal and radiation-induced nuclear factor kappa B activity through inhibitor of kappa B alpha phosphorylation blockade [3]. This suppression translated into enhanced radiosensitivity, with combination treatment achieving 70% proliferation inhibition compared to radiation monotherapy [3].

The nuclear factor kappa B suppression mechanism extends beyond direct pathway inhibition to encompass epigenetic modifications in specific cancer contexts. In estrogen receptor-positive breast cancer exhibiting endocrine resistance, nafamostat mesylate induces epigenetic repression of cyclin-dependent kinase 4 and cyclin-dependent kinase 6 through histone 3 lysine 27 deacetylation [2] [8]. This epigenetic mechanism bypasses traditional nuclear factor kappa B signaling while achieving similar antiproliferative outcomes, demonstrating the compound's versatility in targeting cancer cell survival pathways [2] [8].

Caspase-Mediated Apoptosis Induction Mechanisms

Nafamostat mesylate activates comprehensive caspase-mediated apoptosis through dual mechanisms involving both extrinsic and intrinsic apoptotic pathways [1] [4] [9]. The primary mechanism operates through tumor necrosis factor receptor-1 signaling pathway activation, where nafamostat mesylate upregulates tumor necrosis factor receptor-1 expression in dose-dependent fashion while simultaneously elevating Fas-associated death domain phosphorylation on serine-194 [4] [9]. This dual activation creates a pro-apoptotic signaling cascade that bypasses nuclear factor kappa B-mediated survival signals [4] [9].

The extrinsic apoptotic pathway activation by nafamostat mesylate involves sequential caspase activation beginning with caspase-8 as the initiator caspase [1] [4] [9]. In pancreatic cancer models, nafamostat mesylate treatment at 80-160 micrograms per milliliter concentrations resulted in significant caspase-8 cleavage and activation, subsequently triggering downstream effector caspase-3 activation [4] [9] [10]. This caspase cascade culminates in polyadenosine ribose polymerase cleavage, a hallmark of apoptotic execution [9] [10] [11].

Importantly, nafamostat mesylate simultaneously suppresses anti-apoptotic mechanisms by inhibiting cellular inhibitor of apoptosis protein 1 and cellular inhibitor of apoptosis protein 2 expression through nuclear factor kappa B pathway suppression [1] [12] [13]. These inhibitor of apoptosis proteins normally function to prevent caspase activation and maintain cell survival [1] [12]. By reducing their expression, nafamostat mesylate removes critical brakes on the apoptotic machinery, creating a positive feedback loop that amplifies apoptotic signaling [1] [12] [13].

The intrinsic mitochondrial apoptotic pathway also contributes to nafamostat mesylate-induced cell death, particularly in colorectal cancer models [6] [14]. Treatment with nafamostat mesylate activated caspase-9, the initiator caspase of the mitochondrial pathway, alongside caspase-8 and caspase-3 [6] [14]. This dual pathway activation creates synergistic apoptotic effects that are more potent than single pathway stimulation alone [6] [14].

Combination therapies involving nafamostat mesylate and conventional chemotherapeutic agents demonstrate enhanced caspase activation compared to monotherapies [9] [10] [12] [13] [15] [16]. In pancreatic cancer, nafamostat mesylate combined with gemcitabine, oxaliplatin, or paclitaxel resulted in significantly higher levels of cleaved caspase-8, caspase-3, and polyadenosine ribose polymerase compared to single agent treatments [9] [10] [12] [13] [15] [16]. Similar synergistic effects were observed in gallbladder cancer with radiation therapy, where combination treatment achieved 70% apoptosis rates compared to 25% with radiation alone [3] [17].

Metastasis Inhibition Through Vascular Endothelial Growth Factor Modulation

Nafamostat mesylate demonstrates significant antimetastatic effects through direct and indirect modulation of vascular endothelial growth factor production and angiogenic signaling pathways [18] [19] [20]. Vascular endothelial growth factor serves as the primary driver of tumor angiogenesis and metastatic spread, making its inhibition a critical therapeutic target [18] [19]. Nafamostat mesylate achieves vascular endothelial growth factor suppression through multiple mechanistic approaches that vary according to cancer type and cellular context [18] [19] [20].

In neuroblastoma models using Neuro-2a cells, nafamostat mesylate treatment at 50 micromolar concentrations resulted in significant decreases in vascular endothelial growth factor production as measured by enzyme-linked immunosorbent assay [18] [19]. Importantly, this vascular endothelial growth factor suppression occurred independently of nuclear factor kappa B pathway inhibition, suggesting alternative regulatory mechanisms [18] [19]. The reduced vascular endothelial growth factor production translated into impaired tumor cell migration and invasion capabilities without affecting baseline proliferation rates [18] [19].

Animal studies using A/J mice demonstrated that nafamostat mesylate-treated neuroblastoma cells exhibited significantly reduced metastatic potential when injected intravenously [18] [19]. The median survival time increased from 26 days in control groups to 56 days in nafamostat mesylate-treated groups, representing a greater than 100% improvement in survival outcomes [18] [19]. This survival benefit correlated directly with reduced vascular endothelial growth factor-mediated angiogenesis and decreased hematogenous metastatic spread [18] [19].

Head and neck squamous cell carcinoma studies reveal that nafamostat mesylate downregulates vascular endothelial growth factor expression alongside matrix metalloproteinase-2 and matrix metalloproteinase-9, creating comprehensive anti-angiogenic and anti-invasive effects [1] [6]. The simultaneous suppression of these factors disrupts both new blood vessel formation and extracellular matrix degradation processes essential for metastatic progression [1] [6].

Pancreatic cancer models demonstrate vascular endothelial growth factor suppression through nuclear factor kappa B pathway inhibition, as vascular endothelial growth factor represents a downstream transcriptional target of nuclear factor kappa B signaling [1] [5]. Nafamostat mesylate treatment resulted in coordinated reductions in vascular endothelial growth factor, intercellular adhesion molecule-1, and matrix metalloproteinase-9 expression, effectively disrupting multiple steps in the metastatic cascade [1] [5].

Triple-negative breast cancer studies using MDA-MB-231 cells showed that nafamostat mesylate inhibits transforming growth factor beta-stimulated Smad2 phosphorylation and subsequent metastasis-related gene expression [21] [22]. This mechanism involves extracellular signal-regulated kinase pathway downregulation, which contributes to reduced tumor cell migration and invasion capabilities [21] [22]. In vivo studies confirmed that nafamostat mesylate treatment significantly reduced lung metastasis formation and growth of colonized tumors [21] [22].

Tumor Microenvironment Modification via Cytokine Regulation

Nafamostat mesylate exerts profound effects on tumor microenvironment composition through comprehensive cytokine regulation that shifts the balance from pro-tumorigenic to anti-tumorigenic conditions [23] [24] [25] [26]. The tumor microenvironment consists of complex cellular and molecular networks that either support or inhibit cancer progression, making cytokine modulation a critical therapeutic strategy [23] [24] [25].

Pro-inflammatory cytokine suppression represents a primary mechanism by which nafamostat mesylate modifies tumor microenvironments [23] [24] [26]. Treatment consistently reduces tumor necrosis factor alpha, interleukin-1 beta, and interleukin-6 expression across multiple cancer models [23] [24] [26]. In pancreatic cancer, nafamostat mesylate administration resulted in significant decreases in tumor necrosis factor alpha and interleukin-1 beta levels, which normally promote cancer cell survival and therapeutic resistance [23] [26].

Simultaneously, nafamostat mesylate enhances anti-inflammatory cytokine production, including interleukin-4, interleukin-10, and transforming growth factor beta [23] [24] [26]. These cytokines promote immune surveillance and inhibit cancer progression through multiple mechanisms including enhanced cytotoxic T lymphocyte activity and reduced regulatory T cell function [23] [26]. The coordinated suppression of pro-inflammatory factors with enhancement of anti-inflammatory factors creates a microenvironment hostile to cancer growth and supportive of immune-mediated tumor elimination [23] [26].

Immune cell infiltration patterns undergo significant modification following nafamostat mesylate treatment [23] [24] [26]. Studies demonstrate reduced macrophage activation and neutrophil infiltration, which decreases production of growth-promoting factors and matrix-degrading enzymes [23] [26]. Concurrently, nafamostat mesylate enhances cytotoxic T lymphocyte activity and natural killer cell function, improving immune surveillance capabilities [23].

Mast cell-derived tryptase inhibition represents another critical mechanism of microenvironment modification [20] [27] [28] [29]. Nafamostat mesylate potently inhibits tryptase activity with inhibition constants in the picomolar range, preventing tryptase-mediated tumor cell proliferation and angiogenesis [20] [27] [28]. In colorectal cancer models, nafamostat mesylate blocked protease-activated receptor-2 signaling induced by tryptase, disrupting proliferative signals and matrix metalloproteinase activation [20].

Vascular microenvironment modifications occur through coordinated effects on endothelial cells and pericytes [18] [19] [20]. Nafamostat mesylate treatment reduces vascular endothelial growth factor-mediated endothelial cell proliferation and migration while simultaneously inhibiting angiopoietin-1 and TIE2 receptor signaling pathways [18] [19]. These effects result in normalized tumor vasculature with improved drug delivery characteristics and reduced metastatic potential [18] [19].

Combination Therapy Synergies with Conventional Chemotherapeutics

Nafamostat mesylate demonstrates remarkable synergistic effects when combined with conventional chemotherapeutic agents, significantly enhancing therapeutic outcomes through complementary mechanisms of action [30] [9] [31] [32] [33] [34]. These combination therapies have progressed from preclinical validation to clinical trials, with phase II studies completed for select cancer types [31] [32] [35].

Gemcitabine combinations represent the most extensively studied and clinically advanced applications of nafamostat mesylate in cancer therapy [30] [9] [31] [32] [33]. Gemcitabine normally induces nuclear factor kappa B activation as a resistance mechanism, limiting its therapeutic efficacy [30] [9] [33]. Nafamostat mesylate effectively inhibits gemcitabine-induced nuclear factor kappa B activation while enhancing gemcitabine-mediated apoptosis through caspase pathway amplification [30] [9] [33].

Phase I studies established the recommended dose of nafamostat mesylate at 4.8 milligrams per kilogram when combined with standard gemcitabine dosing of 1000 milligrams per square meter [31]. Phase II trials in 35 patients with unresectable pancreatic cancer demonstrated overall response rates of 17.1% with significant improvements in pain management, as 25% of patients requiring opioids were able to reduce their intake [31]. The median survival time of 10.0 months with one-year survival rates of 40.0% compared favorably to historical controls receiving gemcitabine monotherapy [31].

Oxaliplatin combinations demonstrate enhanced cytotoxicity through dual nuclear factor kappa B and extracellular signal-regulated kinase pathway inhibition [6] [14] [12]. In colorectal cancer models, nafamostat mesylate at 100 micromolar concentrations combined with 25 micromolar oxaliplatin resulted in 200% enhanced cytotoxic effects compared to either agent alone [6] [14]. The combination suppressed oxaliplatin-induced nuclear factor kappa B activation while simultaneously enhancing apoptotic signaling through increased caspase-3, caspase-8, and caspase-9 activation [6] [14].

Radiation therapy combinations exploit nafamostat mesylate's ability to suppress radiation-induced nuclear factor kappa B activation, a major mechanism of radioresistance [3] [10] [11] [36]. In gallbladder cancer, nafamostat mesylate combined with 5 Gray radiation achieved tumor shrinkage, with tumor diameters actually decreasing during treatment [3]. The combination enhanced radiation-induced G2/M phase cell cycle arrest while suppressing radiation-stimulated migration and invasion capabilities [3] [36].

Paclitaxel combinations demonstrate synergistic effects through enhanced G1 phase cell cycle arrest and apoptosis induction [9] [15] [16]. In pancreatic cancer models, nafamostat mesylate combined with paclitaxel resulted in significantly higher levels of cleaved caspase-8 and caspase-3 compared to monotherapies, while simultaneously suppressing nuclear factor kappa B-mediated survival signals [9] [15] [16]. These effects translated into improved survival rates and reduced tumor neovascularization in animal models [9] [16].

Novel combination approaches include cyclin-dependent kinase 4/6 inhibitors for endocrine-resistant breast cancer, where nafamostat mesylate overcomes resistance through epigenetic cyclin-dependent kinase 4 and cyclin-dependent kinase 6 repression [2] [8] [37]. The combination synergistically induces apoptosis while suppressing metastatic potential, offering new therapeutic options for patients with limited treatment alternatives [2] [8] [37].

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

UNII

GHS Hazard Statements

H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

MeSH Pharmacological Classification

Pictograms

Health Hazard